3-[(E)-2-nitroprop-1-enyl]thiophene
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Overview
Description
3-[(E)-2-nitroprop-1-enyl]thiophene is an organic compound characterized by a thiophene ring substituted with a 2-nitroprop-1-enyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(E)-2-nitroprop-1-enyl]thiophene typically involves the nitration of thiophene derivatives. One common method is the nitration of 3-(prop-1-enyl)thiophene using nitric acid and sulfuric acid under controlled conditions to introduce the nitro group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactions with stringent control of temperature and pressure to ensure safety and yield optimization. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-[(E)-2-nitroprop-1-enyl]thiophene can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso compounds or nitrates.
Reduction: The nitro group can be reduced to form amines.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen (H2) in the presence of a catalyst.
Substitution: Electrophilic substitution reactions often use Lewis acids like aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: Nitroso derivatives and nitrates.
Reduction: Amines such as 3-(2-aminoprop-1-enyl)thiophene.
Substitution: Substituted thiophenes with various functional groups.
Scientific Research Applications
3-[(E)-2-nitroprop-1-enyl]thiophene has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe in biological studies to understand cellular processes.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
3-[(E)-2-nitroprop-1-enyl]thiophene is similar to other thiophene derivatives, such as 2-nitrothiophene and 3-nitrothiophene. its unique structure, particularly the presence of the nitroprop-1-enyl group, distinguishes it from these compounds. This structural difference can lead to variations in reactivity and biological activity.
Comparison with Similar Compounds
2-nitrothiophene
3-nitrothiophene
2-nitroprop-1-enylbenzene
3-nitroprop-1-enylbenzene
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Properties
IUPAC Name |
3-[(E)-2-nitroprop-1-enyl]thiophene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2S/c1-6(8(9)10)4-7-2-3-11-5-7/h2-5H,1H3/b6-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGOEBZNMJQGQL-GQCTYLIASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CSC=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CSC=C1)/[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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